2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 5, and a carboxamide group attached to a pyrimidin-5-yl ethyl chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, exhibit a wide range of biological activities . These activities are often the result of the compound interacting with its targets and causing changes in their function.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethyl-2,4-hexadiene-1,6-dione, under acidic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as 2-(pyrimidin-5-yl)ethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product can be purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The dimethyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving furan derivatives and their interactions with biomolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler furan derivative with only dimethyl groups on the furan ring.
N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide: A related compound lacking the dimethyl groups on the furan ring.
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxylic acid: An oxidized derivative of the target compound.
Uniqueness
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide is unique due to the combination of its furan ring, dimethyl substitutions, and the pyrimidin-5-yl ethyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the carboxamide group further enhances its potential for interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-pyrimidin-5-ylethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-12(10(2)18-9)13(17)16-4-3-11-6-14-8-15-7-11/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVIPBLGYZIFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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